

Application Notes and Protocols for MLT-747 in MALT1 In Vitro Assays

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Compound of Interest

Compound Name: MLT-747

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Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune responses, functioning as both a scaffold protein and a cysteine protease. [1][2] Its proteolytic activity is crucial for the activation of NF- κ B signaling in lymphocytes, making it a compelling therapeutic target for autoimmune diseases and certain types of lymphomas. [3][4][5] **MLT-747** is a potent and selective allosteric inhibitor of MALT1. [6][7][8] It binds to the allosteric Trp580 pocket of MALT1, locking the protease in an inactive conformation. [9][10] These application notes provide a detailed protocol for an in vitro assay to determine the activity of MALT1 and the inhibitory potential of compounds like **MLT-747**.

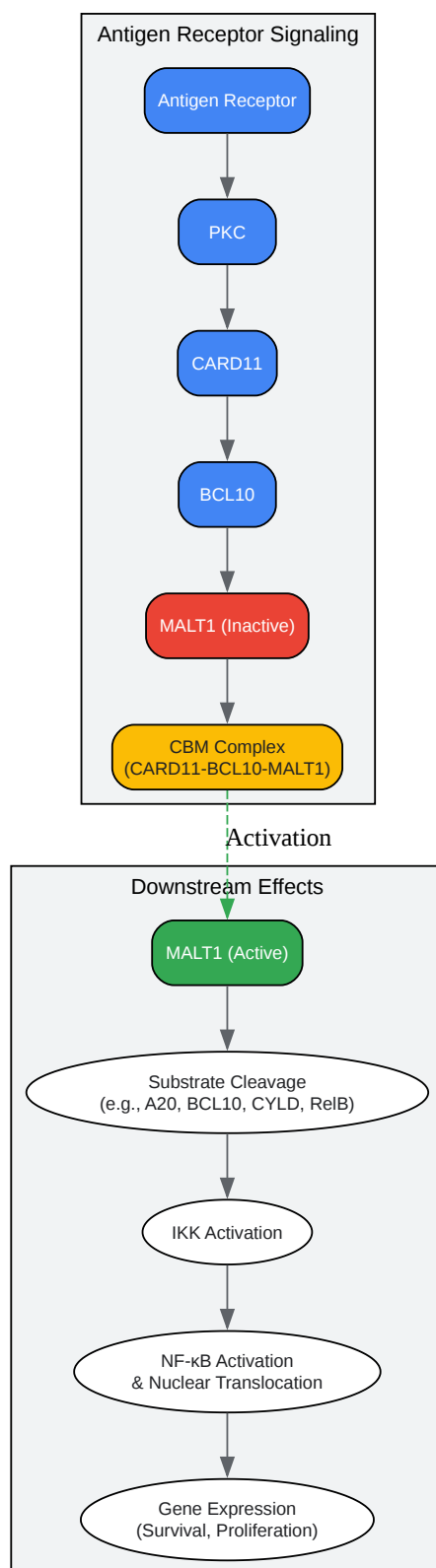
Data Presentation

Inhibitor Potency

Compound	Target	IC50	Mechanism of Action
MLT-747	MALT1 Paracaspase	14 nM	Potent, selective, allosteric inhibitor[6][7][8][11]
MLT-748	MALT1 Paracaspase	5 nM	Potent, selective, allosteric inhibitor[7][9]
Z-VRPR-FMK	MALT1 Paracaspase	11 nM	Irreversible active site inhibitor[4][12]
MI-2	MALT1 Paracaspase	5.84 μ M	Irreversible inhibitor[3][7]

MALT1 Signaling Pathway

Upon antigen receptor engagement, a signaling cascade is initiated that leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[13][14] This complex formation is essential for the activation of MALT1's protease function. Activated MALT1 then cleaves several substrates, including A20, BCL10, CYLD, and RelB, which are negative regulators of the NF- κ B pathway. [3][15] This cleavage activity ultimately leads to the activation of the I κ B kinase (IKK) complex and subsequent nuclear translocation of NF- κ B, promoting cell survival and proliferation.[16]



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MALT1 Signaling Pathway Overview.

Experimental Protocols

In Vitro MALT1 Protease Activity Assay (Fluorogenic)

This protocol describes a fluorogenic assay to measure the protease activity of MALT1 and assess the inhibitory effect of compounds like **MLT-747**. The assay relies on the cleavage of a specific peptide substrate, Ac-Leu-Arg-Ser-Arg-Rh110-dPro, by MALT1, which releases the fluorophore Rhodamine 110 (Rh110).[\[9\]](#)

Materials:

- Recombinant human MALT1 protein
- MALT1 substrate: Ac-Leu-Arg-Ser-Arg-Rh110-dPro
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.9 M Sodium Citrate, 10 mM DTT, 1 mM EDTA[\[17\]](#)
- **MLT-747** or other test inhibitors
- DMSO (for compound dilution)
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Experimental Workflow:

MALT1 In Vitro Assay Workflow.

Procedure:

- Reagent Preparation:
 - Prepare the Assay Buffer as described above.
 - Dilute the recombinant MALT1 protein to the desired concentration in Assay Buffer. The final concentration will need to be optimized but a starting point of 150 nM can be used.[\[17\]](#)

- Prepare the MALT1 substrate stock solution in DMSO and then dilute to the final working concentration in Assay Buffer.
- Prepare a stock solution of **MLT-747** in DMSO. Create a serial dilution of **MLT-747** in DMSO and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
- Assay Protocol:
 - Add 5 μ L of the diluted **MLT-747** or vehicle (Assay Buffer with the same percentage of DMSO) to the wells of a 384-well plate.
 - Add 10 μ L of the diluted MALT1 enzyme solution to each well.
 - Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding 10 μ L of the MALT1 substrate solution to each well.
 - Immediately place the plate in a fluorescence plate reader.
- Data Acquisition:
 - Measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) every 1-2 minutes for 30-60 minutes at 30°C.
- Data Analysis:
 - For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
 - Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
 - Plot the percentage of MALT1 activity against the logarithm of the inhibitor concentration.
 - Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers investigating the function of MALT1 and the efficacy of its inhibitors. **MLT-747** serves as a valuable tool compound for these studies due to its high potency and well-characterized allosteric mechanism of action. The in vitro assay described is a robust method for screening and characterizing novel MALT1 inhibitors, which is a critical step in the development of new therapeutics for a range of diseases.

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